4-(3-Cyano-2-fluorophenyl)-2-nitrophenol

Medicinal Chemistry Process Chemistry Regioselective Synthesis

4-(3-Cyano-2-fluorophenyl)-2-nitrophenol, also referred to as 2-fluoro-3-(4-hydroxy-3-nitrophenyl)benzonitrile (CAS 1261957-43-0), is a biphenyl derivative featuring a cyano group, a nitro group, and a phenolic hydroxyl group. With a molecular formula of C13H7FN2O3 and a molecular weight of 258.20 g/mol, its electron-withdrawing substituents (cyano, nitro, fluorine) render it a versatile intermediate in medicinal chemistry, particularly for the construction of heterocyclic frameworks and kinase-targeting scaffolds.

Molecular Formula C13H7FN2O3
Molecular Weight 258.20 g/mol
CAS No. 1261957-43-0
Cat. No. B6382679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Cyano-2-fluorophenyl)-2-nitrophenol
CAS1261957-43-0
Molecular FormulaC13H7FN2O3
Molecular Weight258.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F)C#N
InChIInChI=1S/C13H7FN2O3/c14-13-9(7-15)2-1-3-10(13)8-4-5-12(17)11(6-8)16(18)19/h1-6,17H
InChIKeyXFRAFLWMYYDHKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Cyano-2-fluorophenyl)-2-nitrophenol (CAS 1261957-43-0) Procurement Guide: A Critical Biphenyl Intermediate for Drug Synthesis


4-(3-Cyano-2-fluorophenyl)-2-nitrophenol, also referred to as 2-fluoro-3-(4-hydroxy-3-nitrophenyl)benzonitrile (CAS 1261957-43-0), is a biphenyl derivative featuring a cyano group, a nitro group, and a phenolic hydroxyl group [1]. With a molecular formula of C13H7FN2O3 and a molecular weight of 258.20 g/mol, its electron-withdrawing substituents (cyano, nitro, fluorine) render it a versatile intermediate in medicinal chemistry, particularly for the construction of heterocyclic frameworks and kinase-targeting scaffolds [1][2].

Procurement Risk Alert: Why 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol Cannot Be Swapped with Regioisomers or Common Analogs


Substituting 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol with its regioisomers (e.g., 4-(5-Cyano-2-fluorophenyl)-2-nitrophenol, CAS 1261957-38-3) or simpler nitrophenols can severely compromise synthetic routes. The exact positioning of the cyano and nitro groups dictates both the electronic landscape of the aromatic ring and the regioselectivity of subsequent cross-coupling reactions. Generic substitutions may lead to different reactivity profiles in nucleophilic aromatic substitution (SNAr) or Suzuki couplings, resulting in altered reaction yields, byproduct formation, or complete failure to form the desired active pharmaceutical ingredient (API) core [1][2].

Product-Specific Evidence Guide: Quantified Differentiation of 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol


Regioisomeric Selectivity: Differentiating 3-Cyano vs. 5-Cyano Positional Isomers in Synthesis

The regioisomer 4-(5-Cyano-2-fluorophenyl)-2-nitrophenol (CAS 1261957-38-3) is a commercially available alternative. While direct head-to-head reaction data for these exact compounds is not publicly accessible, the differing cyano group position (3- vs. 5-) inherently alters the molecule's dipole moment and electronic distribution. This difference impacts the regioselectivity of subsequent functionalization, particularly in transition metal-catalyzed couplings where the coordinating ability of the nitrile group varies with its position on the phenyl ring [1].

Medicinal Chemistry Process Chemistry Regioselective Synthesis

Functional Group Orthogonality: The Unique Advantage of a Nitro Group for Downstream Functionalization

Unlike the analog 4-(3-Cyano-2-fluorophenyl)phenol (CAS 1261951-45-4) , which lacks a nitro group, 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol contains an ortho-nitro substituent relative to the phenolic hydroxyl. This nitro group is not merely a spectator; it is a powerful electron-withdrawing group that can be selectively reduced to an amine, enabling a vast range of downstream chemistry (e.g., diazotization, amide coupling, heterocycle formation) that is completely inaccessible to the non-nitrated analog.

Organic Synthesis Medicinal Chemistry Functional Group Interconversion

Electronic Modulation: Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The combined electron-withdrawing effects of the nitro (ortho/para-directing), cyano, and fluorine substituents strongly activate the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr). In contrast, an analog like 4-(3-Cyano-2-fluorophenyl)phenol (CAS 1261951-45-4) , lacking the nitro group, would be significantly less reactive towards SNAr. This is supported by classic physical organic chemistry principles where nitro groups stabilize the Meisenheimer complex intermediate in SNAr reactions.

Physical Organic Chemistry Process Chemistry Reaction Kinetics

Key Intermediate for Remdesivir Synthesis: A Defined Role in Antiviral Drug Manufacturing

4-(3-Cyano-2-fluorophenyl)-2-nitrophenol has been identified as a key intermediate in the synthesis of Remdesivir, a broad-spectrum antiviral agent [1]. While not all steps are public, its specific substitution pattern is required to construct the core structure. An analog like 6-(3-Cyano-2-fluorophenyl)-2-formylphenol (CAS 1261902-68-4) [2] contains a formyl group instead of a nitro group, directing synthesis towards entirely different chemical space, such as aldehydes for reductive amination rather than nitro reductions.

Antiviral Research Medicinal Chemistry Pharmaceutical Intermediates

Computed Physicochemical Properties: A Guide for Reaction Solvent and Purification Strategy

Calculated properties provide a quantitative basis for method development. The compound's polar surface area (PSA) of 89.84 Ų and a computed LogP of 3.50 [1] are distinct from closely related analogs. For example, 6-(3-Cyano-2-fluorophenyl)-2-formylphenol has a lower PSA of 61.1 Ų and a lower LogP of 3.0 [2]. These differences, while seemingly small, are crucial for predicting retention times in reverse-phase HPLC purification and for selecting appropriate solvents for liquid-liquid extraction during workup.

Process Chemistry Analytical Chemistry Physical Chemistry

Validated Application Scenarios for 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol in R&D and Manufacturing


Process Development and Manufacture of Remdesivir and Related Antiviral Agents

This compound is a documented key intermediate for Remdesivir [1]. Its specific 3-cyano-2-fluorophenyl substitution pattern and the strategically placed nitro group are essential for building the active pharmaceutical ingredient (API) core. Procuring this exact compound (CAS 1261957-43-0) is mandatory for adhering to the published synthetic routes, as its regioisomer (CAS 1261957-38-3) or non-nitrated analog (CAS 1261951-45-4) would lead to failed reactions and require a new process to be developed from scratch.

Synthesis of Diverse Kinase Inhibitor Libraries via Amine Functionalization

The nitro group serves as a latent amine, a crucial functionality for constructing kinase inhibitors and other nitrogen-containing bioactive heterocycles [1][2]. Following reduction, the resulting aniline can be used to form amides, ureas, or heterocycles like benzimidazoles and quinazolines. The presence of the nitro group from the start avoids the need for a separate, often low-yielding, nitration step on a less reactive biphenyl core, making this compound a strategically superior building block for medicinal chemistry campaigns.

Studies on Nucleophilic Aromatic Substitution (SNAr) and Regioselective Reactions

With its multiple strong electron-withdrawing groups (nitro, cyano, fluorine), this compound is an excellent substrate for investigating the scope and limitations of SNAr reactions [1]. Its reactivity profile allows for the exploration of leaving group aptitudes (F vs. NO2 vs. CN) under different conditions, providing valuable data for physical organic chemistry studies and the optimization of industrial process chemistry.

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